Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Description
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is a pyrazole-containing benzoate ester derivative. Structurally, it features a methyl benzoate group linked via a methylene bridge to a 4-amino-substituted pyrazole ring (Fig. 1).
Properties
IUPAC Name |
methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBIWKEPAIIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 4-aminopyrazole with methyl 4-formylbenzoate under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester undergoes nucleophilic acyl substitution reactions under both acidic and basic conditions:
Hydrolysis to carboxylic acid
Reagents:
Typical yields range from 75–92%, with acidic conditions favoring milder deprotection of acid-sensitive groups .
Transesterification
The ester can be converted to other alkyl esters using alcoholysis:
textR-OH (excess) + H₂SO₄ (cat.) → 80°C, 6h
For example, reaction with ethanol produces ethyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (87% yield).
Pyrazole Amino Group Reactivity
The 4-amino group participates in condensation and coupling reactions:
The amino group also enables metal coordination, forming complexes with Cu(II) and Fe(III) in methanol at RT .
Electrophilic Aromatic Substitution
The para-substituted benzoate directs electrophiles to the meta position:
Nitration
textHNO₃/H₂SO₄ (1:3), 0°C → 50°C, 2h → 3-nitro derivative (68%) [3]
Halogenation
Bromine in acetic acid produces 3-bromo-substituted analogs (72% yield).
Reductive Transformations
The methylene bridge and aromatic systems participate in hydrogenation:
| Substrate | Conditions | Product | Selectivity | Ref. |
|---|---|---|---|---|
| Methylene bridge | H₂ (50 psi), Pd/C, MeOH | Benzylic alcohol | 95% | |
| Pyrazole ring | H₂ (30 psi), Raney Ni, EtOH | Partially saturated pyrazoline | 62% |
Cross-Coupling Reactions
The brominated derivative (from Section 3) undergoes palladium-catalyzed couplings:
Suzuki-Miyaura
textAr-B(OH)₂ (1.2 eq), Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C → Biaryl products (55–82%) [2]
Buchwald-Hartwig Amination
Formation of C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ .
Stability and Degradation
Critical stability parameters:
-
Thermal : Decomposes at 218°C (DSC)
-
Photolytic : UV irradiation (254 nm) in MeOH causes ester cleavage (t₁/₂ = 4.2h)
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Hydrolytic : Stable at pH 4–8 (24h, 25°C); degrades rapidly at pH >10
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Chemistry
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions, which can lead to the formation of diverse derivatives.
Biology
Research indicates that this compound may act as an enzyme inhibitor or receptor ligand . The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. This property is particularly relevant in drug design, where targeting specific biological pathways is crucial.
Medicine
Studies have explored its potential therapeutic properties, including:
- Anti-inflammatory activities : Investigations into its effects on inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
- Anticancer properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
Industry
In industrial applications, this compound is being explored for the development of new materials with specific properties, particularly in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, suggesting its potential as a lead compound for further drug development .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways associated with inflammation. The findings revealed that it effectively reduced enzyme activity by up to 70%, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyrazole-benzoate hybrids vary widely in substituents on both the pyrazole ring and the benzoate moiety. Key analogs include:
Table 1: Structural Comparison of Selected Pyrazole-Benzoate Derivatives
Key Observations :
- Amino vs. Azido/Cyano: The 4-amino group in the target compound contrasts with reactive azido (N₃) or cyano (CN) groups in analogs like , which are often intermediates for click chemistry or further derivatization.
- Ester vs. Amide Linkages : Unlike amide-linked analogs (e.g., ), the methyl ester in the target compound may improve metabolic stability compared to free carboxylic acids.
- Substituent Effects: Bulky groups (e.g., diphenyl in ) reduce solubility, while polar groups (e.g., amino in the target compound) enhance aqueous solubility and crystal packing via H-bonding .
Key Findings :
- Synthetic Flexibility : Piperazine-linked analogs (e.g., ) are synthesized via nucleophilic substitution, while azido derivatives (e.g., ) require controlled reaction conditions to avoid explosive intermediates.
- Yield and Purity : High yields (e.g., 92% in ) and rigorous characterization (NMR, HRMS) are common for benzoate esters, suggesting robust synthetic protocols.
Biological Activity
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring and a benzoate ester group. Its molecular formula is with a molecular weight of 231.25 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The pyrazole ring may engage in π-π interactions with receptors, influencing signaling pathways involved in various physiological processes .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of 4-amino-pyrazoles have shown significant cytotoxic effects against cancer cell lines such as HeLa cells. These compounds demonstrated moderate toxicity towards normal human dermal fibroblasts (HDF), suggesting a selective action against cancer cells .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Certain analogs have been evaluated for their ability to reduce inflammation in vivo, showing promising results that warrant further investigation into their therapeutic applications .
Antioxidant Activity
The compound has been associated with antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have reported favorable pharmacokinetic profiles for pyrazole derivatives, indicating their potential as antioxidant agents .
Case Studies and Research Findings
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the condensation of 4-aminopyrazole with methyl 4-formylbenzoate under acidic or basic conditions. This reaction can be optimized using continuous flow reactors for industrial applications, enhancing yield and purity .
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example:
- Step 1 : Condensation of substituted benzoic acid derivatives with hydrazides to form pyrazole intermediates (e.g., via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives) .
- Step 2 : Methyl esterification of the carboxylic acid group using methanol under acidic or catalytic conditions.
- Step 3 : Introduction of the amino group at the pyrazole ring via nitration followed by reduction or direct substitution .
Key characterization methods include IR spectroscopy (to confirm functional groups like NH₂ and ester C=O) and ¹H/¹³C NMR (to verify regioselectivity and substitution patterns) .
Basic: How is the molecular conformation of this compound determined?
X-ray crystallography is the gold standard for resolving 3D structures. For example:
- Single crystals are grown via slow evaporation in solvents like ethanol or DMSO.
- Diffraction data collected using synchrotron radiation or laboratory X-ray sources (e.g., Mo-Kα) are refined using programs like SHELXL .
- Key parameters include torsion angles between the pyrazole and benzoate moieties, which influence intramolecular interactions .
Crystallographic data (e.g., CCDC entries) are cross-validated with computational models (DFT) to assess stability .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
SAR studies focus on modifying substituents to enhance binding affinity or selectivity:
- Pyrazole Ring : The 4-amino group is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Replacing it with bulkier groups (e.g., trifluoromethyl) may alter steric interactions .
- Benzoate Ester : Hydrolysis to the carboxylic acid derivative can improve solubility but may reduce membrane permeability. Stability under physiological pH should be tested via HPLC .
- Methylene Linker : Substituting with a sulfonyl group (as in sulfonamide analogs) can enhance rigidity and target engagement .
Example : Celecoxib-like modifications (e.g., trifluoromethyl substitution) improved COX-2 selectivity in related pyrazole derivatives .
Advanced: What computational methods are used to predict the biological activity of derivatives?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or antimicrobial enzymes). Pyrazole-amino hydrogen bonds and π-π stacking with benzoate are prioritized .
- Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond donors/acceptors) using tools like PharmaGist.
- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability. For example, ester groups may confer higher logP values, requiring optimization .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from experimental variables:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
- Compound Purity : Verify via HPLC-MS (≥95% purity) to exclude impurities affecting results .
- Target Specificity : Use knockout models or competitive binding assays to confirm direct target engagement versus off-target effects.
Case Study : A 2021 study found that impurities in a pyrazole derivative led to false-positive antimicrobial activity; repurification resolved the discrepancy .
Advanced: What strategies improve the crystallinity of this compound for structural studies?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (ethanol/water) to optimize crystal growth .
- Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice interactions via host-guest chemistry .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions enhances nucleation.
- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during X-ray data collection .
Advanced: How does the electronic nature of substituents affect spectroscopic characterization?
- IR Spectroscopy : Electron-withdrawing groups (e.g., -NO₂) shift NH₂ stretching frequencies to higher wavenumbers (~3450 cm⁻¹) due to reduced electron density .
- NMR : Aromatic protons adjacent to electron-donating groups (e.g., -OCH₃) deshield and appear downfield (δ 7.5–8.0 ppm).
- UV-Vis : Conjugation between the pyrazole and benzoate moieties increases λmax; amino substitution may introduce n→π* transitions .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct Formation : Competing reactions (e.g., over-alkylation) can occur at higher concentrations. Use flow chemistry to control reaction kinetics .
- Catalyst Loading : Homogeneous catalysts (e.g., Pd/C for hydrogenation) may require optimization to avoid deactivation.
- Workup Procedures : Column chromatography is impractical at scale; switch to recrystallization or liquid-liquid extraction .
Basic: What analytical techniques confirm the purity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity. Mobile phases: acetonitrile/water (0.1% TFA) .
- Mass Spectrometry : ESI-MS confirms molecular weight (calc. for C₁₂H₁₃N₃O₂: 243.10 g/mol) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced: How can researchers leverage structural analogs to infer biological mechanisms?
Compare with pharmacologically active analogs:
- Celecoxib Analogs : The 1,5-diarylpyrazole scaffold in COX-2 inhibitors suggests potential anti-inflammatory applications .
- Antimicrobial Derivatives : Pyrazole-thiazole hybrids (e.g., from ) demonstrate broad-spectrum activity via membrane disruption .
- Anticancer Candidates : Amino-substituted pyrazoles (e.g., ) inhibit kinase targets by mimicking ATP-binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
